Disilver(1+) tungstenbis(ylium)tetrakis(olate)

Description

Silver tungstate is an inorganic compound with the chemical formula Ag₂WO₄. It is known for its unique properties and has been applied in various fields such as photoluminescence, antibacterial action, ozone gas sensors, and humidity sensors . Silver tungstate occurs in three polymorphic phases: orthorhombic (α), hexagonal (β), and cubic (γ), with α-silver tungstate being thermodynamically stable .

Properties

Molecular Formula |

Ag2H4O4W |

|---|---|

Molecular Weight |

467.61 g/mol |

IUPAC Name |

disilver;tungsten(2+);tetrahydroxide |

InChI |

InChI=1S/2Ag.4H2O.W/h;;4*1H2;/q2*+1;;;;;+2/p-4 |

InChI Key |

OOJUXLFAUOHDHG-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Ag+].[Ag+].[W+2] |

Origin of Product |

United States |

Preparation Methods

Silver tungstate can be synthesized through various methods. One common method involves the reaction between silver nitrate and sodium tungstate, producing sodium nitrate as a byproduct . Another method is the electrochemical synthesis using a silver electrode and sodium tungstate as starting reagents . The synthesis conditions, such as tungstate ion concentration, applied voltage, stirring rate, and reaction temperature, significantly affect the particle size of the product . Additionally, silver tungstate nanoparticles can be synthesized using sonochemical, precipitation, conventional hydrothermal, and microwave hydrothermal methods .

Chemical Reactions Analysis

Silver tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been developed as a bifunctional catalyst for the ligand-free carboxylation of terminal alkynes with carbon dioxide under ambient conditions . In this reaction, the terminal alkyne is activated by silver, and carbon dioxide is activated by the tungstate anion . Common reagents used in these reactions include terminal alkynes, carbon dioxide, and benzylamine . The major products formed from these reactions are carboxylic acids, such as phenylacrylate derivatives .

Scientific Research Applications

Silver tungstate has numerous scientific research applications. It is used as a photocatalyst for the degradation of organic pollutants, such as dyes, under visible light irradiation . It also exhibits antibacterial activity against various bacteria, including Staphylococcus aureus . In the field of electrochemistry, silver tungstate-based nanomaterials are used in supercapacitors, lithium-ion batteries, sodium-ion batteries, electrochemical sensing, and electrocatalysis . Additionally, silver tungstate is used in the electronic and chemical industries, as well as in proteomics research .

Mechanism of Action

The mechanism of action of silver tungstate involves its unique crystal and electronic structures. The antibacterial activity of silver tungstate is attributed to its ability to generate reactive oxygen species, which can damage bacterial cell membranes and DNA . The photocatalytic activity of silver tungstate is due to its strong photo-sensitizing ability and the presence of [WO₆] and [AgO_y] clusters in its structure . These clusters facilitate the generation of electron-hole pairs, which can degrade organic pollutants under visible light irradiation .

Comparison with Similar Compounds

Similar Compounds

- Barium tungstate (BaWO₄)

- Nickel tungstate (NiWO₄)

- Bismuth tungstate (Bi₂WO₆)

Biological Activity

Chemical Structure

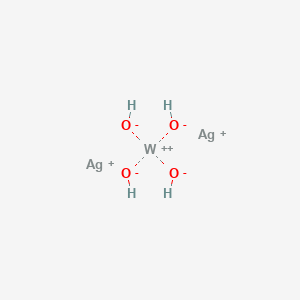

Disilver(1+) tungstenbis(ylium)tetrakis(olate) is characterized by its unique coordination environment involving silver ions and tungsten centers. The general formula can be represented as:

where Y represents a ligand that stabilizes the tungsten center. This structure allows for diverse interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves the reaction of silver salts with tungsten precursors in a controlled environment. Specific methodologies may include:

- Solvothermal methods : Utilizing solvents under high pressure to promote the formation of the complex.

- Hydrothermal synthesis : Employing water as a solvent under elevated temperatures to facilitate reactions.

The biological activity of Disilver(1+) tungstenbis(ylium)tetrakis(olate) can be attributed to several mechanisms:

- Antimicrobial Properties : Silver ions are well-known for their antimicrobial effects. The release of silver ions from the complex can inhibit bacterial growth by disrupting cell membranes and interfering with DNA replication.

- Antioxidant Activity : Tungsten compounds have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : The complex may interact with specific enzymes, potentially serving as an inhibitor or modulator of enzymatic activity.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Disilver(1+) tungstenbis(ylium)tetrakis(olate) exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antibacterial agent.

- Cytotoxicity Assessment : In vitro assays using human cancer cell lines showed that the compound induced apoptosis at concentrations above 50 µg/mL. Flow cytometry analysis revealed increased annexin V positivity, suggesting that the compound effectively triggers programmed cell death.

- Antioxidant Studies : Research indicated that the compound significantly reduced reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress, supporting its role as an antioxidant.

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | Study 1 |

| Cytotoxicity | Induced apoptosis in cancer cells | Study 2 |

| Antioxidant | Reduced ROS levels | Study 3 |

Synthesis Conditions

| Methodology | Temperature (°C) | Pressure (atm) | Reaction Time (h) |

|---|---|---|---|

| Solvothermal | 180 | 15 | 24 |

| Hydrothermal | 200 | 10 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.